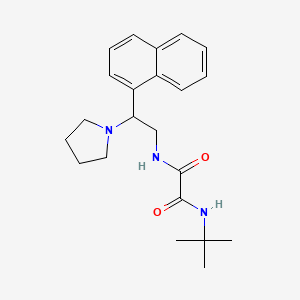

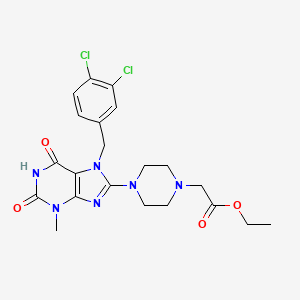

1-(4-fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It is also known as FIT-039 and has been found to exhibit potential therapeutic effects in various diseases, including inflammation, cancer, and neurological disorders.

Scientific Research Applications

Pharmaceutical Applications

- Antiarthritic and Analgesic Activity : A study on 4,5-diaryl-2-(substituted thio)-1H-imidazoles, which are structurally related to 1-(4-fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole, demonstrated significant anti-inflammatory and analgesic properties. These compounds were evaluated for their effectiveness in rat adjuvant-induced arthritis and mouse phenyl-p-benzoquinone writhing assays, showing higher potency than phenylbutazone and indomethacin in certain analogs. This highlights the potential of such compounds in developing new antiarthritic drugs (Sharpe et al., 1985).

Material Science and Chemical Sensing

Optical Materials : Research into imidazo[1,5-a]pyridinium ions, structurally similar to the target compound, has revealed their utility as highly emissive and water-soluble fluorophores. These compounds exhibit unique emission properties that can be significantly altered through synthetic modifications, indicating their potential application in the development of novel fluorescent materials and pH sensors with dual emission pathways (Hutt et al., 2012).

Phosphorescent OLEDs : A novel bipolar phenanthroimidazole derivative, exhibiting characteristics akin to the chemical framework of 1-(4-fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole, has been developed as a host material for green and orange-red phosphorescent OLEDs. This material demonstrates low efficiency roll-off at high brightness, making it an excellent candidate for next-generation OLED displays (Liu et al., 2016).

Enzyme Inhibition

- p38 MAP Kinase Inhibition : The study of substituted 2-alkylsulfanyl-4-(4-fluorophenyl)imidazoles for their ability to inhibit p38 MAP kinase and TNF-α release showcases the therapeutic potential of such compounds. These findings suggest the role of structural analogs of 1-(4-fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole in developing treatments for diseases where p38 MAP kinase plays a crucial role (Koch et al., 2008).

Interaction Studies

- Protein Interaction Studies : The interaction between similar imidazole derivatives and bovine serum albumin (BSA) has been studied, indicating a strong ability to quench the fluorescence of BSA through complex formation. This research is vital for understanding the pharmacokinetic behavior and molecular docking of such compounds, which can lead to the development of new drugs (Jayabharathi et al., 2012).

properties

IUPAC Name |

1-(4-fluorophenyl)-5-phenyl-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2S/c1-13(2)22-18-20-12-17(14-6-4-3-5-7-14)21(18)16-10-8-15(19)9-11-16/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIIMEMIDVHXCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

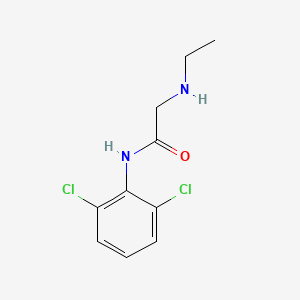

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)

![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)

![Methyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2729553.png)

![2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2729554.png)

![N-(2,6-Difluorophenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729555.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide](/img/structure/B2729556.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2729557.png)